Methanesulfonamide, N-[4-(dimethylamino)phenyl]-
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Overview
Description
Methanesulfonamide, N-[4-(dimethylamino)phenyl]- is an organic compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of Methanesulfonamide, N-[4-(dimethylamino)phenyl]- typically involves the reaction of sulfonyl chlorides with an amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] A base such as pyridine is often added to absorb the HCl generated during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Methanesulfonamide, N-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanesulfonamide, N-[4-(dimethylamino)phenyl]- has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[4-(dimethylamino)phenyl]- involves its interaction with molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, affecting their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methanesulfonamide, N-[4-(dimethylamino)phenyl]- can be compared with other sulfonamide compounds such as:
Sulfanilamide: A precursor to many sulfa drugs with antibacterial properties.
Sulfamethoxazole: An antibiotic used in combination with trimethoprim.
Ampiroxicam: A sultam used as an anti-inflammatory drug.
The uniqueness of Methanesulfonamide, N-[4-(dimethylamino)phenyl]- lies in its specific structure and the presence of the dimethylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63084-78-6 |
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Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-11(2)9-6-4-8(5-7-9)10-14(3,12)13/h4-7,10H,1-3H3 |
InChI Key |
NTKDKMIKYAVUHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NS(=O)(=O)C |
Origin of Product |
United States |
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